molecular formula C21H22FN5O B2942381 N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207020-03-8

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2942381
CAS RN: 1207020-03-8
M. Wt: 379.439
InChI Key: LEDFKUPISBQXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazole-based compounds, which have been found to exhibit diverse biological activities.

Scientific Research Applications

Synthesis and Biological Activities

Microwave-Assisted Synthesis and Biological Activities

A study conducted by Başoğlu et al. (2013) detailed the microwave-assisted synthesis of hybrid molecules containing different structural moieties, such as 1,3-oxazol(idin)e and 1,2,4-triazole, among others. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some displaying moderate to good biological activities against test microorganisms. This highlights the potential of structurally similar compounds in the development of new antimicrobial agents (Başoğlu et al., 2013).

PARP Inhibitors for Cancer Therapy

In the realm of cancer research, Penning et al. (2010) optimized phenyl-substituted benzimidazole carboxamide poly(ADP-ribose) polymerase (PARP) inhibitors, leading to the identification of a highly potent and efficacious inhibitor, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492). This compound demonstrated significant potency against PARP-1 enzyme and in vivo efficacy in cancer models, underscoring the therapeutic potential of structurally related compounds in oncology (Penning et al., 2010).

Catalysis and Chemical Synthesis

Catalyst-Free Synthesis

Moreno-Fuquen et al. (2019) described a catalyst- and solvent-free synthesis method for benzamide derivatives through a microwave-assisted Fries rearrangement. This innovative approach not only offers a greener synthesis pathway but also opens up possibilities for the development of new compounds with potential applications in various chemical reactions and materials science (Moreno-Fuquen et al., 2019).

Antifungal and Anticancer Agents

Antifungal and Anticancer Potential

Research by Kelly et al. (2007) into N-(ferrocenylmethyl)benzene-carboxamide derivatives unveiled their cytotoxic effects against certain cancer cell lines, showcasing the anticancer potential of ferrocenyl-containing benzamide derivatives. Additionally, these compounds' structure-activity relationship (SAR) can be further explored to enhance their therapeutic index (Kelly et al., 2007).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O/c22-17-6-8-19(9-7-17)27-15-20(24-25-27)21(28)23-18-10-12-26(13-11-18)14-16-4-2-1-3-5-16/h1-9,15,18H,10-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDFKUPISBQXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CN(N=N2)C3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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